molecular formula C23H29ClN2O5S2 B13010348 Temocaprilhydrochloride

Temocaprilhydrochloride

Cat. No.: B13010348
M. Wt: 513.1 g/mol
InChI Key: XDDQNOKKZKHBIX-VMHOVUQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temocaprilhydrochloride involves the formation of its active metabolite, temocaprilat, which contains a thiazepine ring . The synthetic route typically includes the following steps:

  • Formation of the thiazepine ring.
  • Introduction of the carboxyl group.
  • Conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process includes:

Chemical Reactions Analysis

Types of Reactions

Temocaprilhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the thiazepine ring to its oxidized form.

    Reduction: Reduction of the carboxyl group to its corresponding alcohol.

    Substitution: Substitution reactions involving the thiazepine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Temocaprilhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Temocaprilhydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The inhibition of ACE leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Temocaprilhydrochloride is unique due to its rapid onset of action and tighter vascular ACE binding compared to other ACE inhibitors . Its excretion through both bile and urine makes it suitable for patients with renal insufficiency .

Properties

Molecular Formula

C23H29ClN2O5S2

Molecular Weight

513.1 g/mol

IUPAC Name

2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1

InChI Key

XDDQNOKKZKHBIX-VMHOVUQGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl

Origin of Product

United States

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